molecular formula C17H14O5 B1666651 AH 6809 CAS No. 33458-93-4

AH 6809

Cat. No.: B1666651
CAS No.: 33458-93-4
M. Wt: 298.29 g/mol
InChI Key: AQFFXPQJLZFABJ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

AH 6809 primarily targets the EP and DP receptors . These receptors are part of the prostaglandin receptor family, which plays a crucial role in mediating the effects of prostaglandins, a group of physiologically active lipid compounds. This compound has nearly equal affinity for the cloned human EP1, EP2, EP3-III, and DP receptors .

Mode of Action

As an antagonist of EP and DP receptors, this compound inhibits the action of prostaglandins by binding to these receptors and preventing their activation . This blockade can result in changes in cellular functions that are normally regulated by prostaglandins.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the prostaglandin signaling pathway . By antagonizing the EP and DP receptors, this compound can inhibit the production of cyclic AMP (cAMP) and interleukin-1β (IL-1β) induced by prostaglandin E2 (PGE2) and Tityus serrulatus venom (TsV) . This can lead to downstream effects such as the modulation of inflammatory responses.

Pharmacokinetics

It is known that this compound is soluble in dmso , which could potentially influence its bioavailability and distribution in the body.

Result of Action

The antagonistic action of this compound on EP and DP receptors can lead to a variety of molecular and cellular effects. For instance, this compound has been shown to inhibit the production of IL-1β and cAMP in macrophages . Additionally, it can antagonize the anti-aggregatory activity of prostaglandin D2 (PGD2) in whole blood .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AH 6809 involves several steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and require careful control of temperature and reaction time to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The final product is purified using techniques such as crystallization and chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

AH 6809 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of organic solvents .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups such as halides or alkyl groups .

Scientific Research Applications

AH 6809 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of AH 6809

This compound is unique due to its specific antagonistic activity against multiple prostaglandin receptors (EP1, EP2, and DP), making it a valuable tool for studying the complex roles of prostaglandins in various biological processes. Its ability to selectively inhibit these receptors without affecting others provides researchers with a precise means of dissecting prostaglandin signaling pathways .

Properties

IUPAC Name

9-oxo-6-propan-2-yloxyxanthene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O5/c1-9(2)21-11-4-5-12-15(8-11)22-14-6-3-10(17(19)20)7-13(14)16(12)18/h3-9H,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQFFXPQJLZFABJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC2=C(C=C1)C(=O)C3=C(O2)C=CC(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80187106
Record name 6-Isopropoxy-9-oxoxanthene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80187106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33458-93-4
Record name 6-Isopropoxy-9-oxoxanthene-2-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033458934
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Isopropoxy-9-oxoxanthene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80187106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: AH 6809 is widely recognized as an antagonist of prostaglandin E2 (PGE2) receptors. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] While it demonstrates affinity for EP1, EP2, and DP receptors, its selectivity for specific subtypes varies across different studies and tissues.

ANone: By antagonizing PGE2 receptors, this compound can inhibit various downstream effects of PGE2, including:

  • Suppression of sleep: In rat models, this compound infusion into the third ventricle increased slow-wave sleep and paradoxical sleep, suggesting it counteracts the wakefulness-promoting effects of endogenous PGE2. []
  • Reduction of tracheal smooth muscle contraction: this compound attenuated both spontaneous tone and PGE2-elicited contraction in guinea pig trachealis, indicating involvement of EP1 receptors in these processes. []
  • Alteration of cytokine release: In human airway smooth muscle cells, this compound antagonized the inhibitory effect of 8-iso-PGE1 and 8-iso-PGE2 on GM-CSF output, suggesting an interaction with EP2 receptors. []
  • Inhibition of cell proliferation: this compound dose-dependently reduced serum-induced 3T6 fibroblast proliferation and caused an increase in the G0/G1 cell cycle population, suggesting EP1 receptor involvement in cell cycle progression. []

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